molecular formula C26H34Cl2N2 B14272365 Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 167966-57-6

Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-

Cat. No.: B14272365
CAS No.: 167966-57-6
M. Wt: 445.5 g/mol
InChI Key: DZEFONBQNQWQBW-UHFFFAOYSA-N
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Description

Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of two ethanediimidoyl groups and two 2,6-bis(1-methylethyl)phenyl groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of ethanediimidoyl chloride with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- include palladium acetate, aryl boronic acids, and various nucleophiles. The reactions are typically carried out under inert conditions, with controlled temperature and pressure to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the formation of N-heterocyclic carbene catalysts is a common outcome .

Scientific Research Applications

Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of the 2,6-bis(1-methylethyl)phenyl groups enhances its stability and reactivity, making it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Properties

CAS No.

167966-57-6

Molecular Formula

C26H34Cl2N2

Molecular Weight

445.5 g/mol

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethanediimidoyl dichloride

InChI

InChI=1S/C26H34Cl2N2/c1-15(2)19-11-9-12-20(16(3)4)23(19)29-25(27)26(28)30-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3

InChI Key

DZEFONBQNQWQBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(=NC2=C(C=CC=C2C(C)C)C(C)C)Cl)Cl

Origin of Product

United States

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